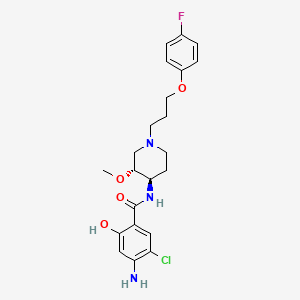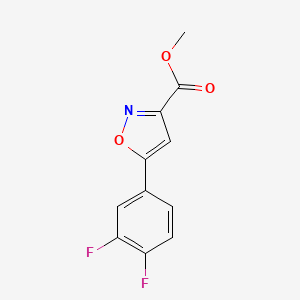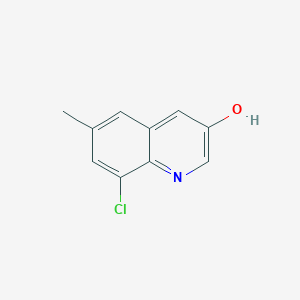
4-Ethyl-1-(trifluoromethyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1-(trifluoromethyl)cyclohexanol is an organic compound belonging to the class of cyclohexanols. Cyclohexanols are characterized by a hydroxyl group (-OH) attached to a cyclohexane ring. The presence of an ethyl group and a trifluoromethyl group on the cyclohexane ring makes this compound unique and of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-(trifluoromethyl)cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of corresponding ketones or aldehydes in the presence of a suitable catalyst. For example, the hydrogenation of 4-ethyl-1-(trifluoromethyl)cyclohexanone using a palladium or platinum catalyst under high pressure and temperature conditions can yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 4-Ethyl-1-(trifluoromethyl)cyclohexanone.
Reduction: 4-Ethyl-1-(trifluoromethyl)cyclohexane.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethyl-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-Ethyl-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
4-Ethylcyclohexanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)cyclohexanol: Lacks the ethyl group, leading to variations in reactivity and applications.
Cyclohexanol: The parent compound without any substituents, used as a reference for comparing the effects of substituents.
Uniqueness: 4-Ethyl-1-(trifluoromethyl)cyclohexanol is unique due to the presence of both ethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethyl group influences its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C9H15F3O |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
4-ethyl-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15F3O/c1-2-7-3-5-8(13,6-4-7)9(10,11)12/h7,13H,2-6H2,1H3 |
Clé InChI |
MCRVAURYJSGMBO-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)

